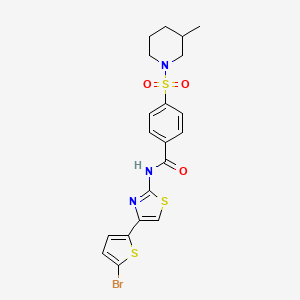
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C20H20BrN3O3S3 and its molecular weight is 526.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the compound's biological activity, synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural elements:
- Thiazole Ring : Known for its ability to interact with enzyme active sites.
- Brominated Thiophene : Enhances binding affinity to specific biological receptors.
- Piperidine Sulfonamide : Contributes to its pharmacological profile.
Structural Formula
The chemical structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of Thiazole Ring : This is achieved through the reaction of α-haloketones with thioamides under acidic conditions.
- Bromination of Thiophene : Bromination can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
- Coupling Reaction : The final step involves coupling the brominated thiophene with the thiazole ring and the sulfonamide group, often utilizing palladium-catalyzed reactions.
Summary of Synthesis Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Thiazole Formation | α-haloketones, Thioamides |
| 2 | Bromination | Bromine, NBS |
| 3 | Coupling | Palladium catalyst |
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives containing thiazole and thiophene rings can inhibit bacterial growth effectively.
Anticancer Activity
This compound has demonstrated promising anticancer properties in vitro. In studies involving human cancer cell lines, this compound has shown potential in inhibiting cell proliferation and inducing apoptosis.
Case Studies
- In Vitro Studies : A study evaluated the compound against several cancer cell lines, revealing IC50 values that suggest effective cytotoxicity.
- Mechanism of Action : The compound may interfere with cellular signaling pathways involved in cancer progression by inhibiting specific enzymes related to tumor growth.
Structure-Activity Relationship (SAR)
The unique combination of brominated thiophene and thiazole functionalities enhances the biological activity compared to other similar compounds lacking these features. The presence of the piperidine sulfonamide moiety further contributes to its efficacy.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Thiazole + Piperidine | Antimicrobial |
| Compound B | Thiazole + Sulfonamide | Anticancer |
| Compound C | Benzamide Backbone | Anti-inflammatory |
Eigenschaften
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S3/c1-13-3-2-10-24(11-13)30(26,27)15-6-4-14(5-7-15)19(25)23-20-22-16(12-28-20)17-8-9-18(21)29-17/h4-9,12-13H,2-3,10-11H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAAYBCXZHDUME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














